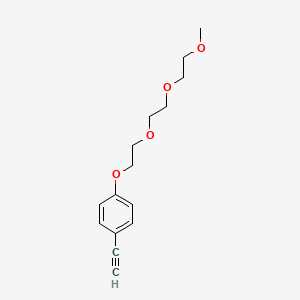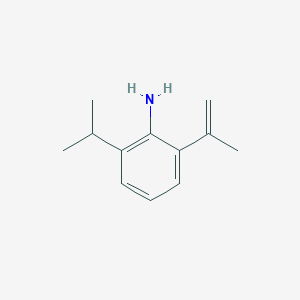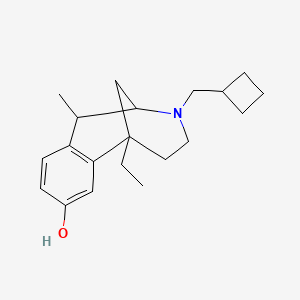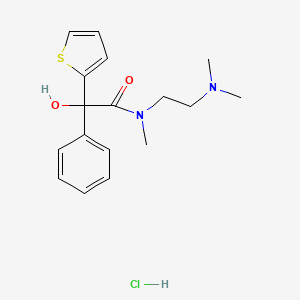
N-(2-Dimethylaminoethyl)-alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamide HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-dimethylaminoethyl)-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide hydrochloride is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a hydroxy group, a methyl group, a phenyl group, and a thiophenyl group, all attached to an acetamide backbone. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-dimethylaminoethyl)-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-dimethylaminoethyl chloride hydrochloride with 2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions, where the reactants are combined in a reactor and subjected to specific temperature and pressure conditions to optimize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-dimethylaminoethyl)-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-(2-dimethylaminoethyl)-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mécanisme D'action
The mechanism of action of N-(2-dimethylaminoethyl)-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N,N-dimethylethylamine hydrochloride: This compound shares the dimethylaminoethyl group but lacks the hydroxy, phenyl, and thiophenyl groups.
N-(2-Chloroethyl)dimethylamine hydrochloride: Similar in structure but with a chloroethyl group instead of the dimethylaminoethyl group.
2-Dimethylaminoethyl chloride hydrochloride: Contains the dimethylaminoethyl group but differs in the rest of the structure.
Uniqueness
N-(2-dimethylaminoethyl)-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
37109-10-7 |
|---|---|
Formule moléculaire |
C17H23ClN2O2S |
Poids moléculaire |
354.9 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide;hydrochloride |
InChI |
InChI=1S/C17H22N2O2S.ClH/c1-18(2)11-12-19(3)16(20)17(21,15-10-7-13-22-15)14-8-5-4-6-9-14;/h4-10,13,21H,11-12H2,1-3H3;1H |
Clé InChI |
MLGFOYVBHZGRBK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


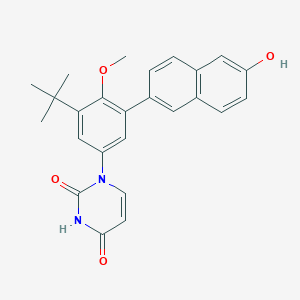
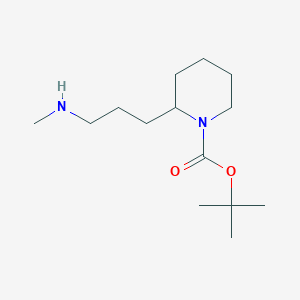
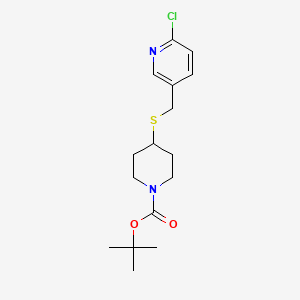
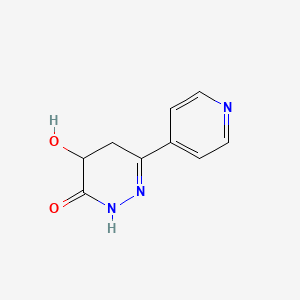


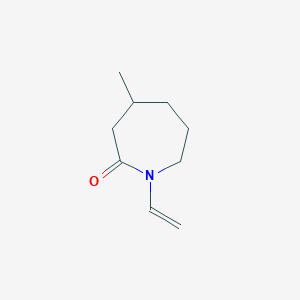
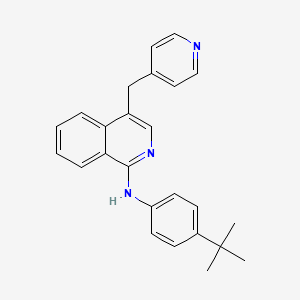
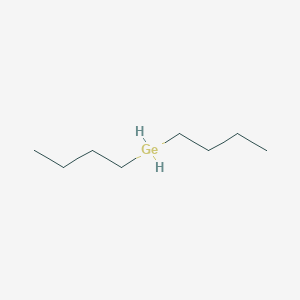
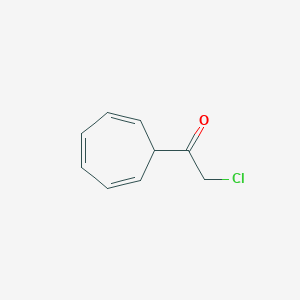
![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)
